molecular formula C₂₂H₂₀O₁₀ B1147101 Formononetin-B-D-glucuronide sodium salt CAS No. 18524-03-3

Formononetin-B-D-glucuronide sodium salt

Cat. No. B1147101
CAS RN: 18524-03-3
M. Wt: 444.39
InChI Key:
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Description

Formononetin-B-D-glucuronide sodium salt is a bioactive derivative originating from formononetin . Formononetin is an isoflavone occurring naturally in numerous plant species . This compound is used in the research of osteoporosis and estrogen-related disorders . It has a molecular formula of C22H20O10 and a molecular weight of 444.39.


Synthesis Analysis

The synthesis of Formononetin-B-D-glucuronide sodium salt involves glucuronidation, a metabolic process carried out by the human UDP-glucuronosyltransferase (UGT) family of enzymes . This biosynthetic reaction plays a role in the conjugation and excretion of endogenous substrates, such as steroids, bilirubin, and bile acids . UGT activity results in the conjugation of glucuronic acid to substrates containing sulfhydryl, hydroxyl, aromatic amino, or carboxylic acid moieties .


Molecular Structure Analysis

Formononetin, the parent compound of Formononetin-B-D-glucuronide sodium salt, is an O-methylated isoflavone . It predominantly occurs in leguminous plants and Fabaceae, particularly in beans, such as green beans, lima beans, soy, and many others, as the free aglycone or in form of its glucoside ononin .


Chemical Reactions Analysis

Formononetin-B-D-glucuronide sodium salt is involved in various chemical reactions. One of the key enzymes involved in these reactions is β-glucuronidase (β-GLU), a hydrolase that is widely distributed in mammalian tissues, body fluids, and microbiota . β-GLU catalyzes the degradation of glycosaminoglycans on the extracellular matrix and cell membrane of normal and cancer tissues to produce glucuronic acid and aglycone, resulting in different physiological reactions .


Physical And Chemical Properties Analysis

Formononetin-B-D-glucuronide sodium salt has a molecular formula of C22H20O10 and a molecular weight of 444.39. More detailed physical and chemical properties may be available from manufacturers or chemical databases.

Scientific Research Applications

Anti-Inflammatory and Antioxidant Potential

Formononetin-B-D-glucuronide sodium salt, derived from Formononetin (FMNT), has shown profound anti-inflammatory and antioxidant potential . It has been found to be associated with the treatment of many diseases related to inflammation and oxidative stress .

Pharmaceutical Research

In the field of pharmaceutical research, this compound holds immense promise. Its unique molecular structure and inherent bioactivity make it a compelling target for the development of innovative drug candidates . The conjugation of formononetin with a glucuronic acid moiety enhances the compound’s solubility and bioavailability, potentially improving its pharmacokinetic profile and increasing its therapeutic efficacy .

Treatment of Various Diseases

Formononetin-B-D-glucuronide sodium salt has shown potential in the prevention and treatment of cancers, neurological diseases, fibrotic diseases, allergic diseases, metabolic diseases, cardiovascular diseases, gastrointestinal diseases, and autoimmune diseases .

Natural Product Investigations

This compound is also of interest to natural product chemists and researchers . It offers a versatile platform for exploration and innovation in the field of natural product chemistry .

Analytical Methods Development

Researchers and analysts can utilize this compound to develop and validate analytical methods, ensuring the accurate identification, quantification, and characterization of related isoflavone derivatives in complex matrices, such as botanical extracts or biological samples .

Osteoporosis and Estrogen-Related Disorders Research

Formononetin-B-D-glucuronide sodium salt is used in the research of osteoporosis and estrogen-related disorders . Its unique properties make it a valuable asset in these fields .

Mechanism of Action

Formononetin, from which Formononetin-B-D-glucuronide sodium salt is derived, has been found to have antitumorigenic properties in vitro and in vivo by modulating numerous signaling pathways to induce cell apoptosis and cell cycle arrest, suppress cell proliferation, and inhibit cell invasion .

Safety and Hazards

Specific safety and hazard information for Formononetin-B-D-glucuronide sodium salt may not be readily available online. For detailed safety data, it is recommended to refer to the Safety Data Sheet (SDS) provided by the manufacturer .

properties

IUPAC Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O10/c22-10-3-1-9(2-4-10)13-8-29-14-7-11(5-6-12(14)15(13)23)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h1-8,16-19,21-22,24-26H,(H,27,28)/t16-,17-,18+,19-,21?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIBOZXVZLENRZ-DAZJWRSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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